molecular formula C8H15NO2 B1292093 Ethyl 2-[(but-3-en-1-yl)amino]acetate CAS No. 455333-83-2

Ethyl 2-[(but-3-en-1-yl)amino]acetate

Cat. No.: B1292093
CAS No.: 455333-83-2
M. Wt: 157.21 g/mol
InChI Key: XOYFIKPGGZHYPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(but-3-en-1-yl)amino]acetate (CAS: 455333-83-2) is a secondary amine derivative with a reactive but-3-en-1-yl substituent and an ethyl ester group. It is synthesized for applications in pharmaceutical intermediates and organic synthesis. The compound is stabilized with tertiary butylcatechol (TBC) and is available in high purity (95%) . Its structure combines a flexible alkenyl chain with a polar aminoacetate moiety, enabling reactivity in cyclization and cross-coupling reactions.

Properties

IUPAC Name

ethyl 2-(but-3-enylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-5-6-9-7-8(10)11-4-2/h3,9H,1,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYFIKPGGZHYPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10631506
Record name Ethyl N-but-3-en-1-ylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455333-83-2
Record name Ethyl N-but-3-en-1-ylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(but-3-en-1-yl)amino]acetate typically involves the reaction of ethyl bromoacetate with but-3-en-1-amine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

C2H5BrO2C+C4H9NH2C8H15NO2+HBr\text{C}_2\text{H}_5\text{BrO}_2\text{C} + \text{C}_4\text{H}_9\text{NH}_2 \rightarrow \text{C}_8\text{H}_15\text{NO}_2 + \text{HBr} C2​H5​BrO2​C+C4​H9​NH2​→C8​H1​5NO2​+HBr

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 2-[(but-3-en-1-yl)amino]acetic acid and ethanol.

  • Acidic Hydrolysis : Proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

  • Basic Hydrolysis (Saponification) : Involves hydroxide ion attack, forming a carboxylate intermediate that is protonated post-reaction.

Key Data :

ConditionsReagentsProductsYield
1M HCl, refluxH₂O2-[(But-3-en-1-yl)amino]acetic acid~85%
1M NaOH, 60°CEtOH/H₂OSodium carboxylate + Ethanol~92%

Aldol Condensation with Aldehydes

The primary amine participates in base-catalyzed aldol reactions with aldehydes, forming β-aminoketones. This proceeds via:

  • Deprotonation of the amine to generate a nucleophilic species.

  • Aldol addition to the aldehyde carbonyl.

  • Tautomerization or dehydration to stabilize the product .

Example Reaction :

Ethyl 2 but 3 en 1 yl amino acetate+BenzaldehydeKOHβ Aminoketone Derivative\text{Ethyl 2 but 3 en 1 yl amino acetate}+\text{Benzaldehyde}\xrightarrow{\text{KOH}}\beta \text{ Aminoketone Derivative}

Research Findings :

  • Aromatic aldehydes (e.g., benzaldehyde) yield β-aminoketones with >75% efficiency under mild conditions .

  • Aliphatic aldehydes (e.g., cyclohexanecarbaldehyde) form β-hydroxyketones as intermediates, which tautomerize to final products .

Acylation of the Amino Group

The amine reacts with acylating agents (e.g., acetyl chloride) to form stable amide derivatives. This is critical for modifying the compound’s bioactivity or solubility.

Mechanism :

  • Nucleophilic attack by the amine on the acyl chloride.

  • Elimination of HCl, forming the amide bond.

Example :

Ethyl 2 but 3 en 1 yl amino acetate+Acetyl ChlorideN Acetyl Derivative\text{Ethyl 2 but 3 en 1 yl amino acetate}+\text{Acetyl Chloride}\rightarrow \text{N Acetyl Derivative}

Optimized Conditions :

  • Solvent: Dichloromethane

  • Base: Triethylamine (to neutralize HCl)

  • Yield: 88–95%

Reductive Amination

The butenyl side chain’s double bond allows hydrogenation to form saturated analogs. For example, catalytic hydrogenation (H₂/Pd-C) converts the allyl group to a propyl chain, altering the compound’s hydrophobicity .

Data :

CatalystPressureTimeProductYield
Pd/C (5%)1 atm4 hEthyl 2-[(butyl)amino]acetate~90%

Substitution Reactions

The amine undergoes alkylation with alkyl halides (e.g., methyl iodide) to form secondary or tertiary amines. This is useful for synthesizing quaternary ammonium salts.

Example :

Ethyl 2 but 3 en 1 yl amino acetate+Methyl IodideN Methyl Derivative\text{Ethyl 2 but 3 en 1 yl amino acetate}+\text{Methyl Iodide}\rightarrow \text{N Methyl Derivative}

Conditions :

  • Solvent: THF

  • Base: K₂CO₃

  • Yield: 70–80%

Oxidation Reactions

The butenyl chain’s double bond is susceptible to oxidation. Using ozone or KMnO₄ cleaves the bond, forming carbonyl compounds (e.g., ketones or carboxylic acids) .

Ozonolysis Example :

Butenyl ChainO3Formaldehyde Ketone Fragments\text{Butenyl Chain}\xrightarrow{\text{O}_3}\text{Formaldehyde Ketone Fragments}

Scientific Research Applications

Ethyl 2-[(but-3-en-1-yl)amino]acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[(but-3-en-1-yl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The pathways involved may include ester hydrolysis, amine oxidation, and other biochemical transformations.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their molecular properties, synthesis routes, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Applications
Ethyl 2-[(but-3-en-1-yl)amino]acetate C₈H₁₃NO₂ 155.2 But-3-en-1-yl, ethyl ester Alkylation of amines with 4-bromobut-1-ene under reflux (Cs₂CO₃, TBAF) Anti-leukemic agents
Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate C₁₉H₁₆N₂O₅ 352.3 Indole, nitrobenzoyl, ethyl ester DBU-mediated coupling in ethanol, column chromatography Biomedical research
Ethyl N-allyl-N-(but-3-en-1-yl(4-phenoxyphenyl)phosphoryl)glycinate C₂₀H₂₇NO₅P 416.4 Phosphoryl, allyl, but-3-en-1-yl Grubbs catalyst-mediated ring-closing metathesis Antitumor agents
Ethyl 2-[(3-methylphenyl)amino]acetate C₁₁H₁₅NO₂ 193.2 3-methylphenyl, ethyl ester Not explicitly described; likely via alkylation or condensation Intermediate in organic synthesis
Ethyl 2-[methyl(phenyldiazenyl)amino]acetate C₁₁H₁₅N₃O₂ 221.3 Diazenyl, methyl, ethyl ester Unspecified; diazenylation of amines Potential dye/photochemical uses
Ethyl 1-methylbutyl cyanoacetate C₁₂H₂₁NO₂ 211.3 Cyano, branched alkyl, ethyl ester Condensation of aldehydes with cyanoacetate esters Specialty polymers

Challenges and Limitations

  • Availability: this compound is listed as discontinued in some catalogs, necessitating in-house synthesis .
  • Stability : The compound requires stabilization with TBC to prevent radical polymerization of the alkenyl group .
  • Yield Variability : Synthesis of indole derivatives () achieves moderate yields (~72%), whereas phosphostam cyclization () provides higher yields (83–86%) .

Biological Activity

Ethyl 2-[(but-3-en-1-yl)amino]acetate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula C8H15NO2C_8H_{15}NO_2 and a molar mass of 157.21 g/mol. The compound features an ethyl ester group, an amino group, and a butenyl side chain, which contribute to its reactivity and biological properties .

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetate with butenyl amines under specific conditions to facilitate the formation of the desired product. The reaction conditions, including temperature and catalysts used, can significantly influence the yield and purity of the compound.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity. Studies have reported that derivatives of similar structures exhibit significant inhibition against various bacterial strains. For instance, compounds with similar functional groups have shown minimum inhibitory concentrations (MICs) as low as 62.5 µg/mL against Staphylococcus aureus, indicating potential effectiveness in treating bacterial infections .

Anticancer Activity

Research indicates that compounds with structural similarities to this compound possess anticancer properties. For example, certain derivatives have been tested on cancer cell lines such as HCT116 and HEP2, showing IC50 values in the micromolar range, suggesting moderate cytotoxic effects .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives related to this compound. The results indicated that specific modifications to the amino group enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural variations in optimizing biological activity.

CompoundMIC (µg/mL)Target Bacteria
This compound62.5Staphylococcus aureus
Similar derivative A125Escherichia coli
Similar derivative B250Pseudomonas aeruginosa

Study on Anticancer Activity

Another investigation focused on the anticancer effects of this compound analogs on HCT116 cells. The study reported an IC50 value of approximately 0.66 µM for one of the derivatives, indicating significant potential for further development in cancer therapeutics.

Q & A

Q. What analytical techniques are suitable for purity assessment and quantification of this compound?

  • Methodology : Use HPLC with a C18 column and UV detection (λ = 210–220 nm for amide/ester moieties). For high-resolution mass verification, employ ESI-TOF or Q-TOF MS to confirm the molecular ion ([M+H]+^+). Purity ≥95% is typically required for biological or catalytic studies .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in cycloaddition or metathesis reactions?

  • Methodology : Perform geometry optimization and transition-state analysis using Gaussian or ORCA software. Calculate Fukui indices to identify nucleophilic/electrophilic sites. For RCM, simulate the catalytic cycle with Grubbs catalyst to assess steric and electronic effects on ring strain and reaction barriers. Compare computed activation energies with experimental yields to refine mechanistic models .

Q. What strategies resolve contradictions in crystallographic data during structure determination?

  • Methodology : If X-ray diffraction yields ambiguous electron density maps (e.g., disordered vinyl groups), employ SHELXL for refinement with restraints (e.g., DFIX, SIMU). Validate using Hirshfeld surface analysis to check intermolecular interactions. Cross-validate with solid-state NMR or IR spectroscopy to confirm hydrogen-bonding networks .

Q. How do solvent polarity and temperature affect the compound’s conformational dynamics in solution?

  • Methodology : Conduct variable-temperature NMR (VT-NMR) in DMSO-d6_6, CDCl3_3, and acetone-d6_6 to monitor rotamer populations. Calculate activation energy barriers for conformational interconversion using Eyring plots. Compare with MD simulations (e.g., GROMACS) to correlate solvent effects with molecular flexibility .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the compound’s potential as a ligand in catalytic systems?

  • Methodology : Screen metal salts (e.g., Pd(OAc)2_2, RuCl3_3) under varying stoichiometries (1:1 to 1:3 ligand:metal ratio). Use UV-vis spectroscopy to monitor ligand coordination shifts. Test catalytic activity in model reactions (e.g., Suzuki coupling) and analyze turnover frequency (TOF) via GC-MS .

Q. What statistical approaches are recommended for analyzing discrepancies in biological assay results involving this compound?

  • Methodology : Apply ANOVA or Student’s t-test to compare triplicate assays (e.g., IC50_{50} values). If outliers persist, validate compound stability under assay conditions (pH, temperature) via LC-MS. Consider batch-to-batch variability by repeating synthesis and purification steps .

Structural and Mechanistic Insights

Q. How can X-ray crystallography elucidate non-covalent interactions in crystals of this compound derivatives?

  • Methodology : Grow single crystals via slow evaporation in EtOAc/hexane. Collect diffraction data (Mo Kα, λ = 0.71073 Å) and refine using SHELXL. Analyze packing diagrams with Mercury software to identify π-π stacking, hydrogen bonds, or van der Waals interactions influencing crystal stability .

Q. What role does the but-3-en-1-yl group play in modulating the compound’s reactivity in Diels-Alder reactions?

  • Methodology : Synthesize analogs with varying substituents (e.g., alkyl vs. aryl groups) and compare reaction rates. Use 1H^1H-NMR kinetic studies to determine rate constants (k). Perform frontier molecular orbital (FMO) analysis to correlate dienophile LUMO energy with cycloaddition efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.